molecular formula C10H13BrN2O6 B570699 5-BroMo-2'-O-Methyluridine CAS No. 34218-83-2

5-BroMo-2'-O-Methyluridine

Cat. No.: B570699
CAS No.: 34218-83-2
M. Wt: 337.126
InChI Key: BDJBSBZVARUGEX-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Mechanism of Action

Target of Action

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .

Result of Action

The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .

Action Environment

The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.

Preparation Methods

The synthesis of 5-Bromo-2’-O-Methyluridine involves the bromination of nucleosides. One efficient method utilizes sodium monobromoisocyanurate (SMBI) as the brominating agent. This process demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides. The reaction of 5’-O-dimethoxytrityluridine with SMBI in a mixture of water and acetonitrile, in the presence of sodium azide, produces the bromo nucleoside in high yield .

Chemical Reactions Analysis

5-Bromo-2’-O-Methyluridine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-2’-O-Methyluridine has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-2’-O-Methyluridine is unique due to its specific bromination at the C-5 position. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and modifications.

Properties

IUPAC Name

5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJBSBZVARUGEX-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.